molecular formula C10H11N3O2 B15357315 5-Cyano-6-(propylamino)-3-pyridinecarboxylic acid

5-Cyano-6-(propylamino)-3-pyridinecarboxylic acid

Katalognummer: B15357315
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: DPNHCMMDTQWKOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyano-6-(propylamino)-3-pyridinecarboxylic acid is a chemical compound offered for research and development purposes. This product is intended for laboratory research use only and is not approved for human or veterinary therapeutic use. This specialized pyridine derivative is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. The 3-cyanopyridine scaffold is a recognized pharmacophore, with research showing that such derivatives can function as potent inhibitors of bacterial DNA gyrase, a critical enzyme for bacterial DNA replication . For instance, certain 3-cyanopyridine derivatives have demonstrated promising antibacterial activity against strains like E. coli , with some exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL and IC50 values of 1.68 µg/mL against DNA gyrase A, highlighting their potential as a starting point for new antibiotic drugs . The propylamino and carboxylic acid functional groups on this molecule provide sites for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and bioavailability. Researchers can utilize this compound as a key intermediate in multi-step organic syntheses. Its molecular structure, featuring both a carboxylic acid and a cyano group, makes it a versatile building block for constructing more complex molecules, such as spiro[indole-3,4'-pyridine] hybrids and other fused heterocyclic systems, which are often investigated for their diverse biological activities .

Eigenschaften

Molekularformel

C10H11N3O2

Molekulargewicht

205.21 g/mol

IUPAC-Name

5-cyano-6-(propylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-3-12-9-7(5-11)4-8(6-13-9)10(14)15/h4,6H,2-3H2,1H3,(H,12,13)(H,14,15)

InChI-Schlüssel

DPNHCMMDTQWKOX-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=C(C=C(C=N1)C(=O)O)C#N

Herkunft des Produkts

United States

Biologische Aktivität

5-Cyano-6-(propylamino)-3-pyridinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial, anticancer, and other biological properties based on recent research findings.

Antimicrobial Activity

Recent studies have shown that derivatives of 5-cyano-6-pyridones, including those related to 5-cyano-6-(propylamino)-3-pyridinecarboxylic acid, exhibit promising antimicrobial properties. For example, compounds derived from this class have demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were reported as low as 1.95 µg/mL against Aspergillus fumigatus and 3.91 µg/mL against E. coli .
  • Bactericidal Effects : Time-killing kinetics indicated that these compounds could effectively kill E. coli within 90 to 120 minutes, comparable to standard antibiotics like gentamicin .
CompoundTarget BacteriaMIC (µg/mL)
3dE. coli3.91
3eC. albicans7.81

Anticancer Activity

The anticancer potential of 5-cyano-6-(propylamino)-3-pyridinecarboxylic acid has been explored through various studies focusing on its derivatives. These compounds have shown significant cytotoxic effects against several cancer cell lines.

Case Studies:

  • Survivin Modulation : A study synthesized novel 3-cyanopyridine derivatives and assessed their cytotoxicity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines. Notably, compounds 5c and 5e exhibited IC50 values significantly lower than that of the standard drug, 5-FU, indicating potent anticancer activity .
  • Mechanism of Action : The compounds induced cell cycle arrest at the G2/M phase and increased apoptosis markers, demonstrating their potential as effective cancer therapeutics .
CompoundCancer Cell LineIC50 (µM)
5cPC-327.2
5eMDA-MB-23120.0

Structure-Activity Relationship (SAR)

The biological activity of these compounds can be attributed to their structural features. The presence of the cyano group and the specific substitution patterns on the pyridine ring contribute to their interaction with biological targets.

Molecular Docking Studies

Molecular docking studies have indicated that these compounds bind effectively to key enzymes involved in bacterial resistance mechanisms and cancer cell survival pathways, such as DNA gyrase and survivin .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Substituents (Position) Functional Groups CAS Number Application/Use
5-Cyano-6-(propylamino)-3-pyridinecarboxylic acid C₁₀H₁₂N₃O₂ Cyano (5), Propylamino (6) Carboxylic acid (3) Not provided Potential GPR119 agonist
5-Methylpyridine-3-carboxylic acid () C₇H₇NO₂ Methyl (5) Carboxylic acid (3) 3222-49-9 Synthetic intermediate
2-Chloro-6-methylpyrimidine-4-carboxylic acid () C₆H₅ClN₂O₂ Chloro (2), Methyl (6) Carboxylic acid (4) 89581-58-8 Chemical synthesis
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide () C₁₂H₁₉N₅O Amino (6), Pyrrolidinyl (5) Carboxamide (3) Not provided Drug development

Key Observations:

Substituent Effects: The cyano group in the target compound is strongly electron-withdrawing, which may increase the acidity of the carboxylic acid group compared to methyl or chloro substituents in analogs .

Heterocyclic Core Differences: Pyridine (one nitrogen) vs.

Functional Group Impact:

  • Carboxylic acids (e.g., target compound, –2) are more acidic than carboxamides (), affecting salt formation and bioavailability in drug design .

Q & A

Q. What validated synthetic routes are available for 5-cyano-6-(propylamino)-3-pyridinecarboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Cyano group introduction : Nitrile formation via halogen displacement (e.g., using CuCN) or condensation reactions.
  • Propylamino functionalization : Nucleophilic substitution or reductive amination under inert atmospheres (e.g., using propylamine and NaBH₃CN).
  • Carboxylic acid protection/deprotection : Use of tert-butyl esters or silyl groups to prevent side reactions . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (60–100°C for amination), and catalytic systems (e.g., Pd for cross-coupling).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridine protons; δ 1.0–1.5 ppm for propyl CH₃) and ¹³C NMR (170–175 ppm for carboxylic acid C=O).
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.0852).
  • Elemental analysis : Confirming C, H, N composition (±0.3% tolerance) .

Q. How can solubility and stability be empirically determined for this compound in aqueous and organic matrices?

  • Solubility : Test in graded solvent systems (e.g., PBS buffer, DMSO, ethanol) using UV-Vis spectroscopy or HPLC to quantify saturation points.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. What strategies are effective for identifying biological targets of this compound, such as enzyme inhibition or receptor binding?

  • In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to screen kinase or protease libraries.
  • Molecular docking : Compare binding affinities with pyridinecarboxylic acid derivatives (e.g., oxazolo-pyridine analogs) using AutoDock Vina .
  • Mutagenesis studies : Identify critical residues in target enzymes (e.g., altering propylamino interactions) .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

  • Purity verification : Validate compound identity via LC-MS and elemental analysis (CAS 861045-08-1) .
  • Assay standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) using reference inhibitors (e.g., staurosporine for kinases).
  • Orthogonal validation : Confirm activity with alternate assays (e.g., isothermal titration calorimetry vs. FP) .

Q. What methodologies assess the compound’s stability under physiological conditions (e.g., plasma, lysosomal pH)?

  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS/MS.
  • pH-dependent degradation : Test in buffers (pH 2–9) and analyze degradation kinetics using Arrhenius plots .

Q. How is toxicity profiled in early-stage research, and what assays are prioritized?

  • In vitro cytotoxicity : MTT assay in HEK293 or HepG2 cells (48–72 hr exposure; IC₅₀ > 50 µM suggests low toxicity).
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .

Q. What structural analogs are critical for establishing structure-activity relationships (SAR) in lead optimization?

  • Key analogs :
Analog SubstituentBiological Activity Trend
5-Cyano → 5-NitroIncreased kinase inhibition
Propylamino → CyclopropylImproved metabolic stability
Carboxylic acid → EsterEnhanced membrane permeability
  • Rationale : Modifications at the 5-cyano and propylamino positions significantly alter steric and electronic properties, affecting target engagement .

Methodological Notes

  • Data interpretation : Cross-reference PubChem, NLM databases, and peer-reviewed synthesis protocols for reproducibility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.